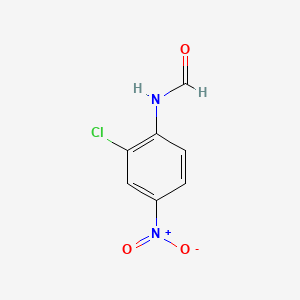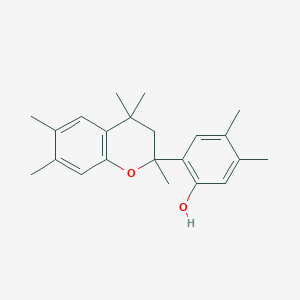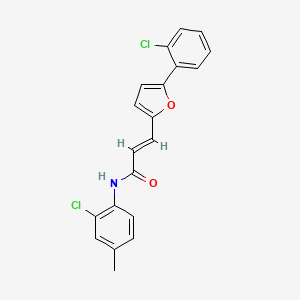![molecular formula C11H16O B11946664 1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one CAS No. 2952-04-7](/img/structure/B11946664.png)
1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4-Trimethylbicyclo[510]oct-5-en-2-one is an organic compound with the molecular formula C11H16O It is a bicyclic ketone, characterized by its unique structure which includes a bicyclo[510]octane ring system with three methyl groups and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one can be synthesized through several methods. One common approach involves the dehydration of 1,4,4-trimethylbicyclo[5.1.0]oct-5-en-2-ol using reagents such as phosphorus pentoxide or polyphosphoric acid . These conditions facilitate the removal of water, leading to the formation of the desired ketone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar dehydration techniques with appropriate scaling of reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one exerts its effects depends on the specific reactions it undergoes. In general, the ketone group is a key functional site that participates in various chemical transformations. The molecular targets and pathways involved are determined by the specific context of its application, such as its interaction with enzymes or other biological molecules in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one can be compared with other bicyclic ketones, such as:
- 3,7,7-Trimethylbicyclo[4.1.1]oct-3-en-2-one
- 3,3-Dimethylbicyclo[5.1.0]oct-4-en-2-one
- 1,5,5-Trimethylbicyclo[5.1.0]octan-2-one
These compounds share similar bicyclic structures but differ in the position and number of methyl groups and other substituents, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the ketone functional group, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
2952-04-7 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1,4,4-trimethylbicyclo[5.1.0]oct-5-en-2-one |
InChI |
InChI=1S/C11H16O/c1-10(2)5-4-8-6-11(8,3)9(12)7-10/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
JUFBYDNAUULLOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2(CC2C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)


![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)

![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)






